molecular formula C22H22ClN3O6S2 B2848314 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate CAS No. 877652-11-4

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate

Cat. No. B2848314
CAS RN: 877652-11-4
M. Wt: 524
InChI Key: SSOLYVGKIOTOHX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole, a thioether, a pyranone, and a benzoate ester . These functional groups suggest that the compound could have a variety of chemical properties and potential applications, depending on its exact structure and stereochemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its stereo-centers. Unfortunately, without more specific information or a detailed study, it’s not possible to provide an accurate molecular structure analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide could participate in hydrolysis or condensation reactions, the thiadiazole might undergo electrophilic substitution, and the benzoate ester could be hydrolyzed to the corresponding carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and functional groups .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific studies on this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and potential for exposure. Without specific studies on this compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve detailed studies of its synthesis, structure, reactivity, and potential applications. This could include experimental studies as well as computational modeling .

properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O6S2/c1-4-12(5-2)19(28)24-21-25-26-22(34-21)33-11-14-9-16(27)18(10-31-14)32-20(29)15-8-13(23)6-7-17(15)30-3/h6-10,12H,4-5,11H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOLYVGKIOTOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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